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molecular formula C9H6F3NO4 B044799 Methyl 2-nitro-4-(trifluoromethyl)benzoate CAS No. 228418-45-9

Methyl 2-nitro-4-(trifluoromethyl)benzoate

Cat. No. B044799
M. Wt: 249.14 g/mol
InChI Key: WYTRZKAYPKZGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786108B2

Procedure details

Add a solution of methyl 2-nitro-4-trifluoromethylbenzoate (106 g, 425 mmol) in ethyl acetate (2.2 L) to a slurry of 10% palladium on carbon (11.0 g) in ethyl acetate (200 mL) and stir the suspension at room temperature under an atmosphere of hydrogen at 60 psi for 3 h. Filter the suspension through a pad of Celite® and wash the pad with additional ethyl acetate. Remove the solvents under reduced pressure and purify the residue by column chromatography on silica gel, eluting with isohexane/ethyl acetate (9:1), to provide the title compound as a white crystalline solid (84 g, 95%). 1H NMR (300 MHz, CD3OD) δ 7.93 (d, J=8.48 Hz, 1H), 7.06 (s, 1H), 6.78 (s, 1H), 4.86 (s, 3H), 3.89 (s, 3H).
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
2.2 L
Type
solvent
Reaction Step One
Quantity
11 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[C:12]([C:14]([F:17])([F:16])[F:15])[CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7])([O-])=O>C(OCC)(=O)C.[Pd]>[NH2:1][C:4]1[CH:13]=[C:12]([C:14]([F:15])([F:16])[F:17])[CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
Quantity
106 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)OC)C=CC(=C1)C(F)(F)F
Name
Quantity
2.2 L
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
11 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir the suspension at room temperature under an atmosphere of hydrogen at 60 psi for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the suspension through a pad of Celite®
WASH
Type
WASH
Details
wash the pad with additional ethyl acetate
CUSTOM
Type
CUSTOM
Details
Remove the solvents under reduced pressure
CUSTOM
Type
CUSTOM
Details
purify the residue by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with isohexane/ethyl acetate (9:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 84 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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